5-ブロモ-4-エトキシピリジン-2-アミン

概要

説明

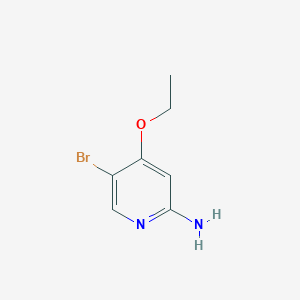

5-Bromo-4-ethoxypyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2O . It is used for research purposes and is not intended for human or veterinary use.

Molecular Structure Analysis

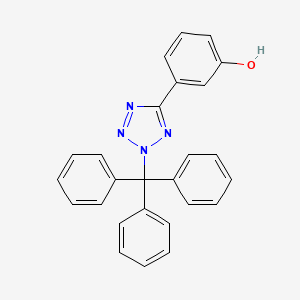

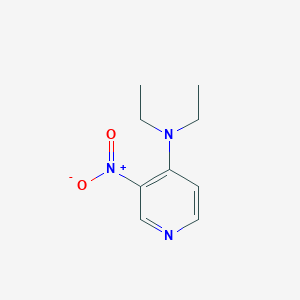

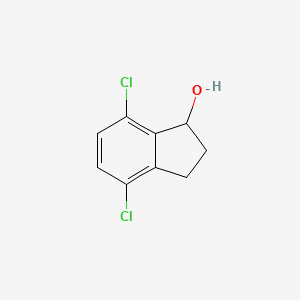

The molecular structure of 5-Bromo-4-ethoxypyridin-2-amine consists of a pyridine ring with a bromine atom at the 5th position, an ethoxy group at the 4th position, and an amine group at the 2nd position . The molecular weight of this compound is 217.06 g/mol.

Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-4-ethoxypyridin-2-amine are not detailed in the available resources, it’s known that pyridine derivatives are important intermediates in the chemical industry . They are used in various chemical reactions to produce a wide range of products .

科学的研究の応用

- 合成: 研究者は、新しいピリジン誘導体の合成のための出発物質として、5-ブロモ-4-エトキシピリジン-2-アミンを用いています。 例えば、それは潜在的な生物学的活性を有する化合物を生成するために、パラジウム触媒鈴木カップリング反応で使用されてきました .

- 量子力学的研究: これらのピリジン誘導体について、密度汎関数理論(DFT)研究が行われています。 研究者は、それらの特性と潜在的な用途を理解するために、フロンティア分子軌道、反応性指標、分子静電ポテンシャル、および双極子測定を分析します .

- 生物活性: これらの誘導体の中には、抗血栓溶解、バイオフィルム阻害、および溶血活性があります。 例えば、化合物4bは、ヒト血液中で有意な血栓溶解を示しました .

医薬品化学と創薬

要約すると、5-ブロモ-4-エトキシピリジン-2-アミンは、創薬、有機合成、および材料科学において重要な役割を果たします。 その多様な用途は、科学研究におけるその重要性を強調しています . 詳細が必要な場合やご質問がある場合は、お気軽にお問い合わせください!😊

Safety and Hazards

作用機序

Target of Action

The primary targets of 5-Bromo-4-ethoxypyridin-2-amine are the C-Jun-amino-terminal kinase-interacting protein 1 and the Mitogen-activated protein kinase 8 . These proteins play crucial roles in cellular signaling pathways, regulating various cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

This can result in alterations to cellular signaling pathways, potentially influencing cell behavior .

Biochemical Pathways

Given its targets, it is likely that the compound influences pathways related to cell signaling and regulation .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets within the body .

Result of Action

The molecular and cellular effects of 5-Bromo-4-ethoxypyridin-2-amine’s action would depend on the specific context of its use. Given its targets, the compound could potentially influence cell behavior, possibly affecting processes like cell growth and death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-ethoxypyridin-2-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

生化学分析

Biochemical Properties

5-Bromo-4-ethoxypyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38α mitogen-activated protein kinase, which is involved in the regulation of inflammatory responses and cellular stress . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

5-Bromo-4-ethoxypyridin-2-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the p38α mitogen-activated protein kinase pathway, leading to changes in the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . These changes can impact cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 5-Bromo-4-ethoxypyridin-2-amine involves its binding interactions with specific biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by binding to its ATP-binding site, thereby preventing the phosphorylation and activation of downstream targets . This inhibition can lead to reduced inflammatory responses and altered gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-ethoxypyridin-2-amine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-Bromo-4-ethoxypyridin-2-amine vary with different dosages in animal models. At lower doses, the compound has been found to modulate inflammatory responses without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

5-Bromo-4-ethoxypyridin-2-amine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes can influence the compound’s bioavailability and activity within the body.

Transport and Distribution

Within cells and tissues, 5-Bromo-4-ethoxypyridin-2-amine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 5-Bromo-4-ethoxypyridin-2-amine is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can further influence its subcellular distribution and activity.

特性

IUPAC Name |

5-bromo-4-ethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLWSPRNHUXFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702683 | |

| Record name | 5-Bromo-4-ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-21-4 | |

| Record name | 5-Bromo-4-ethoxy-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52311-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/no-structure.png)